molecular formula C8H13NO3 B6202067 2-(5-oxopyrrolidin-2-yl)butanoic acid CAS No. 1782592-14-6

2-(5-oxopyrrolidin-2-yl)butanoic acid

Cat. No.: B6202067
CAS No.: 1782592-14-6
M. Wt: 171.2
InChI Key:
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Description

2-(5-oxopyrrolidin-2-yl)butanoic acid is a compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxopyrrolidin-2-yl)butanoic acid typically involves the reaction of pyrrolidine derivatives with butanoic acid derivatives. One common method is the condensation of 2-pyrrolidinone with butanoic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxopyrrolidin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

2-(5-oxopyrrolidin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-oxopyrrolidin-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-oxopyrrolidin-2-yl)butanoic acid can be compared with other pyrrolidine derivatives, such as:

    2-(2-oxopyrrolidin-1-yl)butanoic acid: Similar structure but different substitution pattern.

    Pyrrolidin-2-one: Lacks the butanoic acid side chain.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-oxopyrrolidin-2-yl)butanoic acid involves the reaction of a pyrrolidinone derivative with a butanoic acid derivative.", "Starting Materials": [ "5-oxopyrrolidin-2-one", "4-bromobutanoic acid", "Sodium hydride", "Dimethylformamide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of 5-oxopyrrolidin-2-one by reacting pyrrolidine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Preparation of 4-bromobutanoic acid by reacting butyric acid with phosphorus tribromide.", "Step 3: Preparation of the intermediate by reacting 5-oxopyrrolidin-2-one with 4-bromobutanoic acid in the presence of sodium hydride and dimethylformamide.", "Step 4: Hydrolysis of the intermediate with methanol and sodium hydroxide to obtain the final product, 2-(5-oxopyrrolidin-2-yl)butanoic acid.", "Step 5: Purification of the final product by recrystallization from diethyl ether." ] }

CAS No.

1782592-14-6

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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